molecular formula C15H14N4S2 B11981278 5-(4-methylphenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-methylphenyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11981278
M. Wt: 314.4 g/mol
InChI Key: RWNDBLPDJBCYPU-CXUHLZMHSA-N
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Description

5-(4-METHYLPHENYL)4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLPHENYL)4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-methylphenylhydrazine with 3-methyl-2-thiophenecarboxaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide in the presence of a base to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHYLPHENYL)4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-METHYLPHENYL)4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a promising candidate for the development of new antibiotics.

Medicine

In medicine, 5-(4-METHYLPHENYL)4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Industry

In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form stable complexes with metal ions makes it effective in preventing corrosion and enhancing the performance of lubricants.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPHENYL)4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in microorganisms, leading to cell death. In anticancer applications, it induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHYLPHENYL)-N’-((5-ME-2-THIENYL)METHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 4-ME-N-(2-(4-METHYLPHENYL)-1-(((3-PYRIDINYLMETHYL)AMINO)CARBONYL)VINYL)BENZAMIDE

Uniqueness

Compared to similar compounds, 5-(4-METHYLPHENYL)4-(((3-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL exhibits unique properties due to the presence of the triazole ring and the thiol group. These functional groups contribute to its diverse biological activities and make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H14N4S2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(4-methylphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4S2/c1-10-3-5-12(6-4-10)14-17-18-15(20)19(14)16-9-13-11(2)7-8-21-13/h3-9H,1-2H3,(H,18,20)/b16-9+

InChI Key

RWNDBLPDJBCYPU-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CS3)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CS3)C

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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